6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile 6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15910100
InChI: InChI=1S/C14H13ClN4/c15-11-1-2-13-12(7-11)14(10(8-16)9-18-13)19-5-3-17-4-6-19/h1-2,7,9,17H,3-6H2
SMILES:
Molecular Formula: C14H13ClN4
Molecular Weight: 272.73 g/mol

6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile

CAS No.:

Cat. No.: VC15910100

Molecular Formula: C14H13ClN4

Molecular Weight: 272.73 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-4-(piperazin-1-yl)quinoline-3-carbonitrile -

Specification

Molecular Formula C14H13ClN4
Molecular Weight 272.73 g/mol
IUPAC Name 6-chloro-4-piperazin-1-ylquinoline-3-carbonitrile
Standard InChI InChI=1S/C14H13ClN4/c15-11-1-2-13-12(7-11)14(10(8-16)9-18-13)19-5-3-17-4-6-19/h1-2,7,9,17H,3-6H2
Standard InChI Key RQAWLXIPACTIDX-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2C#N)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a quinoline backbone substituted at positions 3, 4, and 6. Critical structural elements include:

PropertyValue/Descriptor
IUPAC Name6-Chloro-4-piperazin-1-ylquinoline-3-carbonitrile
Molecular FormulaC₁₄H₁₃ClN₄
Molecular Weight272.73 g/mol
CAS Registry Numbers1255780-90-5 (primary), 1333249-31-2 (hydrochloride salt)
SMILES NotationN#Cc1cnc2ccc(Cl)cc2c1N1CCNCC1
InChI KeyRQAWLXIPACTIDX-UHFFFAOYSA-N

The piperazine moiety introduces conformational flexibility, while the C-3 nitrile group enhances hydrogen-bonding capacity . X-ray crystallography data remain unavailable, but comparative analyses with analogous 4-piperazinylquinolines suggest a planar quinoline ring system with a chair-configured piperazine substituent .

Synthesis and Manufacturing Processes

Core Synthetic Strategies

Two primary routes dominate the literature:

Route A: Direct Piperazine Coupling
4-Chloro-6-methoxyquinoline-3-carbonitrile reacts with piperazine in acetonitrile under reflux (2–5 hours), achieving yields up to 86% after column chromatography . Key steps:

  • Nucleophilic Aromatic Substitution: Piperazine displaces the C-4 chlorine atom .

  • Solvent Optimization: Polar aprotic solvents (e.g., acetonitrile) improve reaction kinetics .

  • Purification: Silica gel chromatography with dichloromethane/methanol gradients removes unreacted piperazine .

Route B: Multi-Step Functionalization
A patent-described method involves:

  • Phosphorus Oxychloride-Mediated Chlorination: 6-Methoxy-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile treated with POCl₃ at 105°C for 45 minutes .

  • Toluene Azeotrope: Removes residual POCl₃ to prevent hydrolysis .

  • Base Extraction: Saturated Na₂CO₃ neutralizes acidic byproducts .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 3.13–3.19 (m, 4H, piperazine CH₂)

    • δ 7.28 (s, 1H, H-5 quinoline)

    • δ 8.61 (s, 1H, H-2 quinoline)

  • ¹³C NMR:

    • 118.3 ppm (C≡N)

    • 151.1 ppm (C-2 quinoline)

Mass Spectrometry

  • HRMS-ESI: [M+H]⁺ observed at m/z 299.1501 (calculated 299.1503 for C₁₆H₁₈N₄O₂) .

Pharmacological Profile and Biological Activities

CompoundMDA-MB-231 IC₅₀ (μM)MCF7 IC₅₀ (μM)
5a2.13.8
5k8.712.4

Antibacterial Activity

Against Staphylococcus aureus (ATCC 29213), derivatives exhibit MIC values of 4–16 μg/mL, outperforming ciprofloxacin (MIC = 1 μg/mL) in methicillin-resistant strains . The nitrile group enhances membrane penetration, while the piperazine moiety disrupts efflux pump binding .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator